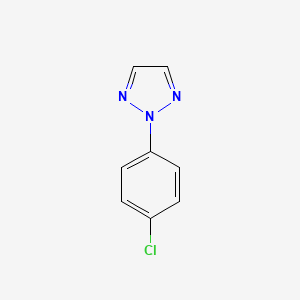

2-(4-chlorophenyl)-2H-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-1-3-8(4-2-7)12-10-5-6-11-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDWKXWSTXLWGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501288771 | |

| Record name | 2-(4-Chlorophenyl)-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91842-79-4 | |

| Record name | 2-(4-Chlorophenyl)-2H-1,2,3-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91842-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2-(4-chlorophenyl)-2H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-(4-chlorophenyl)-2H-1,2,3-triazole. The 2H-1,2,3-triazole scaffold is a significant structural motif in medicinal chemistry, and understanding the characteristics of its derivatives is crucial for the development of novel therapeutics. While specific experimental data for this particular compound is limited in publicly accessible literature, this document compiles available information and presents a detailed, plausible synthetic protocol and expected analytical characteristics based on established chemical principles and related structures. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of 2-aryl-2H-1,2,3-triazoles.

Core Chemical Properties

2-(4-chlorophenyl)-2H-1,2,3-triazole is an aromatic heterocyclic compound. The attachment of the 4-chlorophenyl group at the N2 position of the 1,2,3-triazole ring is a key structural feature. The regioselective synthesis of such 2-substituted-2H-1,2,3-triazoles can be challenging due to the potential for isomeric products (e.g., the 1-substituted isomer).[1]

Table 1: General and Physical Properties of 2-(4-chlorophenyl)-2H-1,2,3-triazole

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClN₃ | [2] |

| Molecular Weight | 179.61 g/mol | [2] |

| CAS Number | 91842-79-4 | [2] |

| Appearance | Data not available | [2] |

| Melting Point | Data not available | [2] |

| Boiling Point | Data not available | [2] |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |

Table 2: Predicted Spectroscopic Data for 2-(4-chlorophenyl)-2H-1,2,3-triazole

| Spectrum Type | Predicted Chemical Shifts / Bands |

| ¹H-NMR | - Aromatic protons (4-chlorophenyl group): Two doublets in the range of δ 7.5-8.5 ppm. - Triazole protons: A singlet corresponding to the two equivalent C-H protons of the triazole ring, expected around δ 7.8-8.0 ppm. |

| ¹³C-NMR | - Aromatic carbons (4-chlorophenyl group): Signals in the range of δ 120-140 ppm. - Triazole carbons: A signal for the equivalent C4 and C5 carbons, typically observed around δ 135 ppm. |

| IR (Infrared) | - C-H stretching (aromatic): ~3100-3000 cm⁻¹. - C=C stretching (aromatic): ~1600-1450 cm⁻¹. - C-N stretching: ~1300-1200 cm⁻¹. - C-Cl stretching: ~850-550 cm⁻¹. |

| Mass Spec (MS) | - Molecular Ion Peak (M⁺): Expected at m/z 179/181 (due to ³⁵Cl/³⁷Cl isotopes). - Fragmentation: Loss of N₂ (28 Da) is a common fragmentation pathway for triazoles. |

Synthesis and Experimental Protocols

The regioselective synthesis of 2-substituted-2H-1,2,3-triazoles is a key challenge. Direct alkylation or arylation of the parent 1H-1,2,3-triazole often yields a mixture of N1 and N2 isomers.[3] However, several methods have been developed to favor the formation of the 2H-isomer. One effective approach involves the cyclization of α,α-dibromo ketone derivatives with hydrazines.[1] A plausible synthesis for 2-(4-chlorophenyl)-2H-1,2,3-triazole can be adapted from catalyst-free C-N coupling reactions.[1]

This protocol is adapted from methodologies developed for the regioselective synthesis of 2,4-disubstituted 2H-1,2,3-triazoles.[1] It involves the reaction of a tosylhydrazone with an unsubstituted 1H-1,2,3-triazole. For the synthesis of the target compound, a variation using 4-chlorophenylhydrazine (B93024) and a suitable glyoxal (B1671930) derivative would be a logical starting point.

Materials:

-

Glyoxal

-

4-chlorophenylhydrazine hydrochloride

-

Sodium acetate (B1210297)

-

Water

-

Diethyl ether

Procedure:

-

Preparation of Glyoxal bis(4-chlorophenyl)hydrazone: To a solution of 4-chlorophenylhydrazine hydrochloride (2 equivalents) in a mixture of ethanol and water, add sodium acetate (2.2 equivalents).

-

To this solution, add glyoxal (1 equivalent, typically as a 40% aqueous solution) dropwise with stirring at room temperature.

-

Stir the reaction mixture for 2-4 hours. The product, glyoxal bis(4-chlorophenyl)hydrazone, will precipitate out of the solution.

-

Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum.

-

Oxidative Cyclization: Suspend the dried glyoxal bis(4-chlorophenyl)hydrazone in a suitable solvent such as acetic acid.

-

Add an oxidizing agent, for example, mercury(II) acetate or lead(IV) acetate, portion-wise to the suspension while stirring at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

-

After completion, cool the mixture and pour it into ice water.

-

Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 2-(4-chlorophenyl)-2H-1,2,3-triazole.

The following diagram illustrates the logical flow of the proposed synthesis.

References

An In-Depth Technical Guide to the Synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a primary synthetic methodology, including a thorough experimental protocol and a summary of relevant quantitative data.

Introduction

The 1,2,3-triazole core is a prominent scaffold in a wide array of biologically active molecules, exhibiting diverse pharmacological properties. The N2-substituted 2H-1,2,3-triazoles, in particular, have garnered significant attention due to their unique chemical and biological profiles. This guide focuses on the synthesis of a specific analogue, 2-(4-chlorophenyl)-2H-1,2,3-triazole, providing a reproducible and efficient protocol for its preparation.

Synthetic Pathway

The principal and most direct route for the synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole involves the condensation reaction between 4-chlorophenylhydrazine (B93024) and a 1,2-dicarbonyl compound, such as glyoxal (B1671930). This method provides a straightforward approach to the desired N-aryl-2H-1,2,3-triazole.

The logical workflow for this synthesis is depicted in the following diagram:

Caption: General workflow for the synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole.

Experimental Protocol

This section provides a detailed methodology for the synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole based on the condensation of 4-chlorophenylhydrazine with glyoxal.

Materials:

-

4-Chlorophenylhydrazine hydrochloride

-

Glyoxal (40% aqueous solution)

-

Sodium acetate (B1210297)

-

Water

-

Hydrochloric acid

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of 4-Chlorophenylhydrazine Free Base: In a 250 mL flask, dissolve 4-chlorophenylhydrazine hydrochloride (1 equivalent) in water. To this solution, add a saturated aqueous solution of sodium bicarbonate until the pH is neutral to slightly basic, leading to the precipitation of the free base. Extract the free base with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-chlorophenylhydrazine as a solid.

-

Condensation Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenylhydrazine (1 equivalent) and sodium acetate (2 equivalents) in a mixture of ethanol and water. To this stirred solution, add glyoxal (40% aqueous solution, 1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring and Work-up: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Purification: The resulting aqueous residue is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 2-(4-chlorophenyl)-2H-1,2,3-triazole.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole.

| Parameter | Value |

| Molecular Formula | C₈H₆ClN₃ |

| Molecular Weight | 180.61 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 88-90 °C |

| Yield | Typically 70-85% |

Spectroscopic Data:

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) |

| Aromatic Protons (d, 2H) | 7.95 (d, J = 8.8 Hz) |

| Aromatic Protons (d, 2H) | 7.45 (d, J = 8.8 Hz) |

| Triazole Protons (s, 2H) | 7.80 (s) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) |

| Triazole Carbons (C4/C5) | 135.0 |

| Aromatic Carbon (C-Cl) | 135.5 |

| Aromatic Carbons (CH) | 129.8 |

| Aromatic Carbon (C-N) | 138.0 |

| Aromatic Carbons (CH) | 121.0 |

Note: The specific chemical shifts in NMR spectra can vary slightly depending on the solvent and concentration.

Signaling Pathways and Drug Development Context

While the direct involvement of 2-(4-chlorophenyl)-2H-1,2,3-triazole in specific signaling pathways is a subject of ongoing research, the broader class of N-aryl triazoles has been investigated for a variety of biological activities. The logical relationship in a drug discovery context is outlined below.

Caption: A simplified logical flow in a drug discovery program involving the synthesized compound.

The synthesized compound can be entered into high-throughput screening campaigns to identify potential biological targets. Positive "hits" would then undergo further investigation, including structure-activity relationship (SAR) studies, to optimize their potency and selectivity, potentially leading to the development of new therapeutic agents.

This technical guide provides a foundational understanding of the synthesis and key characteristics of 2-(4-chlorophenyl)-2H-1,2,3-triazole, serving as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

Elucidating the Structure of 2-(4-chlorophenyl)-2H-1,2,3-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the structure elucidation of 2-(4-chlorophenyl)-2H-1,2,3-triazole. This document details regioselective synthetic strategies, experimental protocols for spectroscopic and crystallographic analysis, and data interpretation essential for the unambiguous identification of this specific triazole isomer.

Introduction

1,2,3-Triazoles are a prominent class of five-membered nitrogen-containing heterocycles with a wide range of applications in medicinal chemistry, materials science, and agrochemicals. The existence of regioisomers, particularly the 1-substituted (1H) and 2-substituted (2H) isomers, necessitates precise structural characterization. This guide focuses on the definitive structure elucidation of 2-(4-chlorophenyl)-2H-1,2,3-triazole, a key scaffold in the development of various biologically active compounds.

Synthesis and Regioselectivity

The synthesis of 2-aryl-2H-1,2,3-triazoles requires regioselective control to avoid the formation of the thermodynamically more stable 1-aryl isomer. Several modern synthetic strategies enable the preferential or exclusive formation of the 2-substituted product.

Proposed Synthetic Pathway: Post-Triazole Arylation

A reliable method for the synthesis of 2-aryl-2H-1,2,3-triazoles involves the N-arylation of a pre-formed 1,2,3-triazole ring. The Chan-Lam coupling reaction, which utilizes boronic acids as arylating agents, offers a regioselective route to the desired 2-substituted isomer.

Detailed Experimental Protocol (Hypothetical)

Materials: 1H-1,2,3-triazole, (4-chlorophenyl)boronic acid, copper(II) acetate (B1210297) (Cu(OAc)₂), pyridine (B92270), dimethyl sulfoxide (B87167) (DMSO), ethyl acetate, hexane, silica (B1680970) gel.

Procedure:

-

To a stirred solution of 1H-1,2,3-triazole (1.0 eq.) in DMSO, add (4-chlorophenyl)boronic acid (1.2 eq.), Cu(OAc)₂ (0.1 eq.), and pyridine (2.0 eq.).

-

Heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the 2-substituted and 1-substituted isomers.

Structure Elucidation Workflow

The definitive identification of 2-(4-chlorophenyl)-2H-1,2,3-triazole relies on a combination of spectroscopic and analytical techniques. The workflow below outlines the key experiments.

Spectroscopic and Analytical Data

The key to distinguishing between the 1- and 2-substituted isomers lies in their distinct spectroscopic signatures, arising from differences in molecular symmetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for differentiating the regioisomers. The C₂ symmetry of the 2-substituted isomer results in a simplified spectrum compared to the Cₛ symmetry of the 1-substituted isomer.

Expected Chemical Shifts:

| Analysis | 1-(4-chlorophenyl)-1H-1,2,3-triazole (Isomer 1) | 2-(4-chlorophenyl)-2H-1,2,3-triazole (Isomer 2) |

| ¹H NMR | Two distinct signals for triazole protons (H-4 and H-5) as doublets or singlets. | A single signal for the two equivalent triazole protons (H-4 and H-5) as a singlet. |

| Aromatic protons show a complex splitting pattern. | Aromatic protons typically show an AA'BB' system (two doublets). | |

| ¹³C NMR | Two distinct signals for the triazole carbons (C-4 and C-5). | A single signal for the two equivalent triazole carbons (C-4 and C-5). |

| Four signals for the chlorophenyl carbons. | Three signals for the chlorophenyl carbons (due to symmetry). |

Experimental Protocol for NMR Analysis:

-

Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS).

-

Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

-

Concentration: Approximately 10-20 mg of the sample in 0.6 mL of solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. While both isomers will have the same molecular ion peak, their fragmentation patterns may differ.

Expected Mass Spectrometry Data:

| Analysis | Expected Value/Fragment |

| Molecular Formula | C₈H₆ClN₃ |

| Molecular Weight | 179.61 g/mol |

| Molecular Ion (M⁺) | m/z 179/181 (due to ³⁵Cl/³⁷Cl isotopes) |

| Key Fragments | Loss of N₂ (m/z 151/153), fragmentation of the chlorophenyl ring (m/z 111). |

Experimental Protocol for MS Analysis:

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF).

-

EI-MS: 70 eV electron impact ionization.

-

ESI-MS: Sample dissolved in a suitable solvent (e.g., methanol/water) and infused into the ion source.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural proof by determining the precise arrangement of atoms in the crystal lattice. This technique can unambiguously confirm the N-2 substitution pattern.

Expected Crystallographic Data:

-

Crystal System: To be determined.

-

Space Group: To be determined.

-

Key Bond Lengths: N1-N2 and N2-N3 bond lengths in the triazole ring are expected to be nearly equal in the 2-substituted isomer, in contrast to the 1-substituted isomer where the N1-N2 bond is typically longer than the N2-N3 bond.

Experimental Protocol for X-ray Crystallography:

-

Grow single crystals of the purified compound by slow evaporation from a suitable solvent (e.g., ethanol, acetone).

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation.

-

Solve the crystal structure using direct methods and refine the structure using full-matrix least-squares on F².

Biological Context

While a specific signaling pathway for 2-(4-chlorophenyl)-2H-1,2,3-triazole has not been elucidated, triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. For instance, a related compound, N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine, has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO1), a key target in immuno-oncology[1]. The biological activity of triazoles often stems from their ability to coordinate with metal ions in enzyme active sites or to participate in hydrogen bonding and π-stacking interactions with biological targets.

Conclusion

The structural elucidation of 2-(4-chlorophenyl)-2H-1,2,3-triazole is a critical step in its development for various applications. A combination of regioselective synthesis and comprehensive spectroscopic analysis, particularly ¹H and ¹³C NMR, provides the necessary evidence to distinguish it from its 1-substituted isomer. For absolute confirmation, single-crystal X-ray diffraction is the gold standard. This guide outlines the essential methodologies and expected data for the unambiguous characterization of this important heterocyclic compound.

References

In-depth Technical Guide: Spectroscopic Data for 2-(4-chlorophenyl)-2H-1,2,3-triazole

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-(4-chlorophenyl)-2H-1,2,3-triazole. These predictions are derived from spectral data of analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.85 | s | 2H | H-4, H-5 (Triazole ring) |

| ~8.05 | d | 2H | H-2', H-6' (Aromatic ring) |

| ~7.50 | d | 2H | H-3', H-5' (Aromatic ring) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~135.9 | C-4, C-5 (Triazole ring) |

| ~138.5 | C-1' (Aromatic ring) |

| ~129.5 | C-3', C-5' (Aromatic ring) |

| ~121.0 | C-2', C-6' (Aromatic ring) |

| ~135.0 | C-4' (Aromatic ring) |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3140 - 3100 | Medium | C-H stretching (Triazole ring) |

| ~3080 - 3050 | Medium | C-H stretching (Aromatic ring) |

| ~1590 - 1570 | Strong | C=C stretching (Aromatic ring) |

| ~1500 - 1480 | Strong | N=N stretching (Triazole ring) |

| ~1250 - 1230 | Strong | C-N stretching |

| ~1100 - 1080 | Strong | C-Cl stretching |

| ~830 - 810 | Strong | C-H out-of-plane bending (Aromatic p-disubstitution) |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| ~179/181 | ~100 / ~33 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| ~151/153 | Moderate | [M - N₂]⁺ |

| ~111 | Moderate | [C₆H₄Cl]⁺ |

| ~75 | Low | [C₆H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of 2-(4-chlorophenyl)-2H-1,2,3-triazole.

Synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole

A plausible synthetic route involves the reaction of 4-chloroaniline (B138754) with 1,2-bis(trimethylsilyloxy)ethane and an azide (B81097) source. A more established general method for the synthesis of 2-aryl-2H-1,2,3-triazoles involves the reaction of vinyl acetate (B1210297) with a diazonium salt generated from the corresponding aniline.

Materials:

-

4-chloroaniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Vinyl acetate

-

Sodium acetate

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Diazotization of 4-chloroaniline:

-

Dissolve 4-chloroaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.

-

-

Coupling Reaction:

-

In a separate flask, dissolve vinyl acetate and sodium acetate in ethanol and cool the mixture to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the vinyl acetate solution with vigorous stirring.

-

Allow the reaction mixture to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 12 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer, and wash it successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure 2-(4-chlorophenyl)-2H-1,2,3-triazole.

-

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: Bruker Avance III HD 400 MHz spectrometer or equivalent.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard proton pulse program.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled carbon pulse program.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., TopSpin, MestReNova) by applying Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C).

2.2.2. Infrared (IR) Spectroscopy

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

-

Sample Preparation: Place a small amount of the solid purified compound directly onto the diamond crystal of the UATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the built-in clamp to ensure good contact with the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The spectrum is automatically processed by the instrument software, which performs a background subtraction.

2.2.3. Mass Spectrometry (MS)

-

Instrument: Waters Xevo G2-XS QTof Mass Spectrometer or a similar high-resolution mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the same solvent.

-

Ionization Method: Electrospray Ionization (ESI) is a suitable method for this type of molecule.

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer via a syringe pump or through an LC system.

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Typical ESI source parameters: capillary voltage of 3.0 kV, cone voltage of 30 V, source temperature of 120 °C, and desolvation gas (N₂) flow of 600 L/hr.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The accurate mass measurement from a high-resolution instrument can be used to confirm the elemental composition.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of 2-(4-chlorophenyl)-2H-1,2,3-triazole.

Caption: Experimental workflow for synthesis and characterization.

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 2-(4-chlorophenyl)-2H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-chlorophenyl)-2H-1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth exploration of the core mechanism of action of this compound and its derivatives, with a focus on its anticancer, and enzyme-inhibitory properties. Through a comprehensive review of existing literature, this document outlines the key molecular interactions, signaling pathways, and cellular consequences of 2-(4-chlorophenyl)-2H-1,2,3-triazole activity.

Anticancer Activity: Disruption of Microtubule Dynamics

A primary mechanism underlying the anticancer properties of 2-(4-chlorophenyl)-2H-1,2,3-triazole and related 2-phenyl-2H-1,2,3-triazole analogs is the inhibition of tubulin polymerization.[1] These compounds are known to interact with the colchicine (B1669291) binding site on β-tubulin, a critical component of microtubules.[1] By occupying this site, they disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation and function of the mitotic spindle during cell division.[1]

The interference with microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest, primarily at the G2/M phase.[1] This mitotic block prevents the cell from progressing through division, ultimately triggering the intrinsic apoptotic pathway and leading to programmed cell death.

Quantitative Anticancer Data

The cytotoxic effects of 2-phenyl-2H-1,2,3-triazole derivatives have been evaluated against various human cancer cell lines. The following table summarizes the growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values for representative compounds.

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) |

| 8a | Hs578T (Breast) | GI50 | 0.0103[1] |

| 8b | Hs578T (Breast) | GI50 | 0.0665[1] |

| 8g | Hs578T (Breast) | GI50 | 0.0203[1] |

| 8 | HT-1080 (Fibrosarcoma) | IC50 | 15.13[1] |

| 8 | A-549 (Lung) | IC50 | 21.25[1] |

| 8 | MCF-7 (Breast) | IC50 | 18.06[1] |

| 8 | MDA-MB-231 (Breast) | IC50 | 17.55[1] |

Enzyme Inhibition: A Dual-Targeting Approach

In addition to their effects on tubulin, derivatives of the 2-phenyl-2H-1,2,3-triazole scaffold have demonstrated potent inhibitory activity against key enzymes, highlighting their potential in treating a broader range of diseases.

Inhibition of α-Glucosidase

Certain 2-phenyl-2H-1,2,3-triazole derivatives have been identified as effective inhibitors of α-glucosidase.[1] This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes.

Inhibition of Acetylcholinesterase (AChE)

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key target in the treatment of Alzheimer's disease and other neurological disorders.[1] Several 2-phenyl-2H-1,2,3-triazole compounds have shown promising AChE inhibitory activity.[1]

Quantitative Enzyme Inhibition Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the inhibition of α-glucosidase and acetylcholinesterase (AChE) by representative triazole compounds.

| Compound ID | Enzyme | IC50 (µM) |

| 1a | α-Glucosidase | 15.6[1] |

| 1b | α-Glucosidase | 25.4[1] |

| 2a | Acetylcholinesterase (AChE) | 8.3[1] |

| 2b | Acetylcholinesterase (AChE) | 12.1[1] |

Visualizing the Mechanisms

To provide a clearer understanding of the molecular processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.

Caption: Anticancer signaling pathway of 2-(4-chlorophenyl)-2H-1,2,3-triazole.

Caption: General experimental workflows for key biological assays.

Experimental Protocols

Tubulin Polymerization Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules in vitro. The polymerization is typically monitored by an increase in fluorescence of a reporter dye that binds to polymerized tubulin.

Methodology:

-

Reagents: Purified tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, fluorescent reporter dye (e.g., DAPI), test compound (2-(4-chlorophenyl)-2H-1,2,3-triazole), and a known tubulin inhibitor (e.g., colchicine) as a positive control.

-

Procedure: a. Prepare a reaction mixture containing polymerization buffer, GTP, and the fluorescent reporter dye. b. Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control. c. Pre-incubate the mixture at 37°C for a short period. d. Initiate the polymerization by adding purified tubulin. e. Monitor the increase in fluorescence over time at 37°C using a fluorescence plate reader.

-

Data Analysis: The rate of tubulin polymerization is determined from the slope of the fluorescence curve. The IC50 value is calculated as the concentration of the compound that inhibits the rate of polymerization by 50%.

Cell Cycle Analysis by Flow Cytometry

Principle: This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI), a fluorescent dye, stoichiometrically binds to DNA, allowing for the differentiation of cell populations by flow cytometry.

Methodology:

-

Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of 2-(4-chlorophenyl)-2H-1,2,3-triazole for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: a. Harvest both adherent and floating cells. b. Wash the cells with ice-cold PBS. c. Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing gently. d. Incubate the cells at -20°C for at least 2 hours.

-

Staining: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining). c. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI. The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescently labeled Annexin V. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Methodology:

-

Cell Culture and Treatment: Seed cells and treat with the test compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect both floating and adherent cells.

-

Staining: a. Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. b. Add FITC-conjugated Annexin V and PI to the cell suspension. c. Incubate at room temperature in the dark for 15 minutes.

-

Flow Cytometry Analysis: Add 1X binding buffer to each sample and analyze immediately by flow cytometry. The different cell populations are identified based on their fluorescence:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

α-Glucosidase Inhibition Assay

Principle: This spectrophotometric assay measures the inhibition of α-glucosidase activity. The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified by measuring its absorbance at 405 nm.

Methodology:

-

Reagents: α-glucosidase enzyme, pNPG substrate, phosphate (B84403) buffer (pH 6.8), test compound, and a known inhibitor (e.g., acarbose) as a positive control.

-

Procedure: a. In a 96-well plate, add the test compound at various concentrations, the α-glucosidase enzyme solution, and phosphate buffer. b. Pre-incubate the mixture at 37°C for 15 minutes. c. Initiate the reaction by adding the pNPG substrate. d. Incubate at 37°C for 30 minutes. e. Stop the reaction by adding a stop solution (e.g., Na2CO3).

-

Data Analysis: Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 value is determined.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

Methodology:

-

Reagents: AChE enzyme, acetylthiocholine iodide (substrate), DTNB, phosphate buffer (pH 8.0), test compound, and a known AChE inhibitor (e.g., eserine) as a positive control.

-

Procedure: a. In a 96-well plate, add the test compound at various concentrations, the AChE enzyme solution, and DTNB in phosphate buffer. b. Pre-incubate the mixture at room temperature for 15 minutes. c. Initiate the reaction by adding the acetylthiocholine iodide substrate. d. Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: The rate of the reaction is determined from the slope of the absorbance curve. The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion

The 2-(4-chlorophenyl)-2H-1,2,3-triazole scaffold represents a versatile platform for the development of novel therapeutic agents. Its primary anticancer mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Furthermore, its derivatives exhibit potent enzyme-inhibitory activities, suggesting a broader therapeutic potential. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize this promising class of compounds.

References

Biological Activity of 2-(4-chlorophenyl)-2H-1,2,3-triazole: A Technical Overview

Disclaimer: This technical guide addresses the broader class of chlorophenyl-substituted triazoles due to the limited publicly available scientific literature on the specific biological activity of 2-(4-chlorophenyl)-2H-1,2,3-triazole. While the triazole scaffold is a significant area of research in drug discovery, detailed experimental data, quantitative metrics, and specific mechanistic pathways for this particular unsubstituted compound are not extensively documented in accessible research. The following information is based on the activities of structurally related compounds and the general properties attributed to the triazole chemical family.

Introduction

The 1,2,3-triazole ring system is a key structural motif in medicinal chemistry, renowned for its metabolic stability and capacity to engage in various biological interactions. The presence of a 4-chlorophenyl substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing its biological activity. This guide provides a general overview of the potential biological activities of compounds within this chemical class, drawing parallels from more extensively studied derivatives.

Potential Biological Activities

Derivatives of 1,2,3-triazoles bearing a chlorophenyl group have been investigated for a range of biological activities, primarily in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Triazole compounds are well-established as potent antifungal agents. While specific data for 2-(4-chlorophenyl)-2H-1,2,3-triazole is unavailable, the broader class of azole antifungals functions by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

Bacterial infections are also a target for triazole derivatives. The proposed mechanisms of antibacterial action are varied and can include the inhibition of essential enzymes or the disruption of bacterial cell wall synthesis. The 4-chlorophenyl moiety is often incorporated to enhance the lipophilicity of the molecule, facilitating its passage through bacterial cell membranes.

Anticancer Activity

Numerous 1,2,3-triazole derivatives have demonstrated promising anticancer properties. The mechanisms of action are diverse and often depend on the specific substitutions on the triazole and phenyl rings. Some of the cellular processes targeted by these compounds include:

-

Apoptosis Induction: Triggering programmed cell death in cancer cells is a common mechanism for many chemotherapeutic agents.

-

Cell Cycle Arrest: Halting the progression of the cell cycle, thereby preventing cancer cell proliferation.

-

Enzyme Inhibition: Targeting specific enzymes that are overexpressed or play a critical role in cancer cell survival and growth, such as kinases or topoisomerases.

The 4-chlorophenyl group can contribute to the binding affinity of the compound to its biological target, potentially enhancing its anticancer efficacy.

Enzyme Inhibition

Beyond the aforementioned lanosterol 14α-demethylase, triazole derivatives have been explored as inhibitors of various other enzymes implicated in disease. These can include proteases, kinases, and phosphatases. The specific enzyme inhibitory profile is highly dependent on the overall molecular structure.

Data Presentation

Due to the absence of specific quantitative data for 2-(4-chlorophenyl)-2H-1,2,3-triazole in the reviewed literature, a data table summarizing metrics such as IC50 (half maximal inhibitory concentration), EC50 (half maximal effective concentration), or MIC (minimum inhibitory concentration) cannot be provided.

Experimental Protocols

Detailed experimental methodologies for the biological evaluation of 2-(4-chlorophenyl)-2H-1,2,3-triazole are not available in the public domain. However, a general workflow for assessing the biological activity of a novel chemical entity is presented below.

Caption: Generalized workflow for the synthesis and biological evaluation of a chemical compound.

Signaling Pathways

No specific signaling pathways have been elucidated for 2-(4-chlorophenyl)-2H-1,2,3-triazole in the available literature. Research on related triazole derivatives suggests potential interference with various pathways depending on the cellular context and the specific biological activity being investigated. For instance, in cancer, this could involve the modulation of pathways such as PI3K/Akt, MAPK, or apoptosis-related cascades. A conceptual diagram illustrating a hypothetical signaling pathway that could be modulated by a triazole derivative is provided below.

Caption: Conceptual diagram of a potential mechanism of action for a bioactive compound.

Conclusion

While the 1,2,3-triazole scaffold, particularly when substituted with a 4-chlorophenyl group, holds considerable promise for the development of new therapeutic agents, there is a notable absence of specific biological activity data for 2-(4-chlorophenyl)-2H-1,2,3-triazole in the public scientific domain. The information presented in this guide is therefore a generalized overview based on the known activities of structurally related compounds. Further research is required to elucidate the specific biological profile of this particular molecule. Researchers and drug development professionals are encouraged to undertake studies to fill this knowledge gap, which could potentially unveil novel therapeutic applications.

2-(4-chlorophenyl)-2H-1,2,3-triazole derivatives synthesis

An In-depth Technical Guide to the Synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole Derivatives

Introduction

The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, materials science, and agrochemicals.[1][2][3][4] Among its isomers, 2-substituted-2H-1,2,3-triazoles are of significant interest due to their unique biological activities, which include antibacterial, antiviral, and anticancer properties.[5][6][7][8] The synthesis of these compounds, particularly with specific aryl substituents like the 4-chlorophenyl group, presents a challenge in achieving regioselectivity. Unlike the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC) which reliably yields 1,4-disubstituted isomers, and ruthenium-catalyzed reactions (RuAAC) that favor 1,5-disubstituted products, general and simple methods for the selective synthesis of 2-substituted isomers are less common.[9][10][11]

This technical guide provides a comprehensive overview of the core synthetic strategies for preparing 2-(4-chlorophenyl)-2H-1,2,3-triazole derivatives. It details various methodologies, presents quantitative data for comparison, includes detailed experimental protocols, and illustrates key synthetic pathways.

Core Synthetic Strategies

The regioselective synthesis of 2-aryl-2H-1,2,3-triazoles can be approached through several primary routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the triazole ring.

N-Arylation of Pre-formed 1,2,3-Triazoles

Direct arylation of an NH-1,2,3-triazole is a straightforward approach, but it often suffers from a lack of regioselectivity, yielding a mixture of N1 and N2 isomers.[12] However, specific catalytic systems have been developed to overcome this challenge and favor the formation of the desired 2-substituted product.

Chan-Lam Coupling: The Chan-Lam reaction, which involves the copper-catalyzed coupling of N-H bonds with boronic acids, has been shown to be highly regioselective for the synthesis of 2-aryl-2H-1,2,3-triazoles. This method offers a direct route to the target compounds with excellent control over the isomer formation.[1] Reactions are typically carried out in the open air using copper (II) acetate (B1210297) as the catalyst, providing 2-N-aryl derivatives with 100% regioselectivity.[1]

SNAr Reaction: For aryl halides activated with electron-withdrawing groups, a direct nucleophilic aromatic substitution (SNAr) reaction with an NH-1,2,3-triazole can lead to the regiospecific formation of 2-aryl-1,2,3-triazoles in good to high yields.[1]

Catalyst-Free C-N Coupling with Tosylhydrazones

A highly regioselective, metal-free method involves the C-N coupling reaction between N-tosylhydrazones and 1H-1,2,3-triazoles. This transformation proceeds under relatively mild thermal conditions and exhibits broad functional group tolerance, yielding 2,4-disubstituted 2H-1,2,3-triazoles as the major products.[13] The reaction shows excellent regioselectivity with both electron-withdrawing and electron-donating groups on the 4-position aryl substituent of the triazole.[13]

Cyclization and Multicomponent Reactions

While classic 1,3-dipolar cycloadditions are often not regioselective for the 2H-isomer, certain multicomponent reactions (MCRs) and cyclization strategies have been developed.

From α,α-Dihaloketone Hydrazones: A traditional route involves the cyclization of α,α-dihaloketone hydrazones with amines. While effective, this method is often limited by the availability of the starting materials.

Copper-Catalyzed Annulation: A copper-catalyzed annulation reaction of azirines and aryldiazonium salts provides a regiospecific method to access fully substituted N²-aryl-1,2,3-triazoles.[14]

Ruthenium-Catalyzed C–H Amidation: An environmentally benign protocol for C-N bond formation involves the ruthenium-catalyzed intermolecular C–H amidation of 2-aryl-1,2,3-triazoles with sulfonyl azides, producing N₂ gas as the sole byproduct.[5]

Data Presentation

The following tables summarize quantitative data from key synthetic methodologies for 2-substituted-2H-1,2,3-triazoles.

Table 1: Comparison of N-Arylation Methods for 5-Aryl-4-trifluoroacetyl-2H-1,2,3-triazoles. [1]

| Entry | Arylating Agent | Method | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorophenylboronic acid | Chan-Lam | Cu(OAc)₂ | - | DMSO | 100 | 12 | 85 |

| 2 | 4-Nitrophenylboronic acid | Chan-Lam | Cu(OAc)₂ | - | DMSO | 100 | 12 | 89 |

| 3 | 1-Fluoro-4-nitrobenzene | SNAr | - | K₂CO₃ | DMF | 100 | 2 | 95 |

| 4 | 1-Chloro-2,4-dinitrobenzene | SNAr | - | K₂CO₃ | DMF | 100 | 2 | 98 |

Table 2: Regioselective Synthesis of 2-Benzyl-4-aryl-2H-1,2,3-triazoles via Catalyst-Free C-N Coupling. [13]

| Entry | 4-Aryl Substituent on Triazole | Yield (%) of 2,4-isomer |

| 1 | Phenyl | 53 |

| 2 | 4-Methylphenyl | 48 |

| 3 | 4-Methoxyphenyl | 41 |

| 4 | 4-Chlorophenyl | 49 |

| 5 | 4-Bromophenyl | 51 |

| 6 | 4-Nitrophenyl | 45 |

Mandatory Visualizations

The following diagrams illustrate key synthetic workflows and pathways.

Caption: General workflow for the synthesis of 2-aryl-2H-1,2,3-triazoles.

Caption: Proposed pathway for catalyst-free synthesis of 2,4-disubstituted triazoles.

Experimental Protocols

Protocol 1: Chan-Lam N-Arylation of 4-phenyl-1H-1,2,3-triazole with 4-Chlorophenylboronic Acid

This protocol describes a general procedure for the regioselective synthesis of 2-(4-chlorophenyl)-4-phenyl-2H-1,2,3-triazole.

Materials:

-

4-phenyl-1H-1,2,3-triazole (1.0 mmol, 145.2 mg)

-

4-Chlorophenylboronic acid (1.5 mmol, 234.3 mg)

-

Copper(II) acetate (Cu(OAc)₂, 0.2 mmol, 36.3 mg)

-

Dimethyl sulfoxide (B87167) (DMSO), 5 mL

-

Ethyl acetate

-

Saturated aqueous solution of NaHCO₃

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

To an open-air flask, add 4-phenyl-1H-1,2,3-triazole, 4-chlorophenylboronic acid, and Cu(OAc)₂.

-

Add DMSO (5 mL) to the flask.

-

Heat the reaction mixture at 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate gradient) to afford the pure 2-(4-chlorophenyl)-4-phenyl-2H-1,2,3-triazole.

Protocol 2: Catalyst-Free Coupling of 4-(4-chlorophenyl)-1H-1,2,3-triazole with Benzaldehyde N-Tosylhydrazone

This protocol outlines the synthesis of 2-benzyl-4-(4-chlorophenyl)-2H-1,2,3-triazole, adapted from the described methodology.[13]

Materials:

-

4-(4-chlorophenyl)-1H-1,2,3-triazole (1.0 mmol, 179.6 mg)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)

-

Benzaldehyde N-tosylhydrazone (1.2 mmol, 329.4 mg)

-

Anhydrous N,N-Dimethylformamide (DMF), 10 mL

-

Water

-

Anhydrous Na₂SO₄

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), add 4-(4-chlorophenyl)-1H-1,2,3-triazole and K₂CO₃.

-

Add anhydrous DMF (5 mL) and stir the suspension at room temperature for 30 minutes.

-

In a separate flask, dissolve benzaldehyde N-tosylhydrazone in anhydrous DMF (5 mL).

-

Using a syringe pump, add the solution of benzaldehyde N-tosylhydrazone to the triazole suspension over a period of 4 hours at 80 °C.

-

After the addition is complete, continue stirring the reaction mixture at 80 °C for an additional 8 hours, or until TLC indicates the consumption of the starting triazole.

-

Cool the reaction to room temperature and pour it into 50 mL of water.

-

Extract the aqueous phase with dichloromethane (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

-

Purify the resulting crude residue by flash column chromatography on silica gel to separate the major 2,4-disubstituted product from any minor 1,4-disubstituted isomer.

Conclusion

The synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole derivatives can be achieved with high regioselectivity through modern synthetic methodologies. While traditional N-alkylation/arylation often leads to isomeric mixtures, catalyst systems like those used in the Chan-Lam coupling provide excellent control, favoring the desired 2-substituted product. Furthermore, emerging metal-free strategies, such as the C-N coupling with N-tosylhydrazones, offer an efficient and highly regioselective alternative. These advanced protocols are invaluable tools for researchers and drug development professionals, enabling the targeted synthesis of this important class of heterocyclic compounds for further investigation and application.

References

- 1. mdpi.com [mdpi.com]

- 2. chemmethod.com [chemmethod.com]

- 3. scispace.com [scispace.com]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. Ruthenium-catalyzed 1,2,3-triazole directed intermolecular C–H amidation of arenes with sulfonyl azides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]

- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]

Preliminary Screening of 2-(4-chlorophenyl)-2H-1,2,3-triazole: A Technical Guide for Drug Discovery Professionals

Introduction

The 1,2,3-triazole scaffold is a prominent feature in medicinal chemistry, recognized for its metabolic stability and capacity for diverse biological activities. This technical guide provides a comprehensive overview of the preliminary screening process for a specific derivative, 2-(4-chlorophenyl)-2H-1,2,3-triazole. The document is intended for researchers, scientists, and drug development professionals, offering a foundational framework for the initial assessment of this compound's therapeutic potential. The guide outlines synthetic considerations, detailed experimental protocols for anticancer and antimicrobial screening, and delves into potential mechanisms of action through relevant signaling pathways.

Synthesis and Characterization

The synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole can be achieved through established methods for N-arylation of the 1,2,3-triazole ring. A common and effective approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by selective N-arylation.

General Synthetic Protocol:

A typical synthesis involves the reaction of a suitable azide (B81097) precursor with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring. Subsequent N-arylation with a 4-chlorophenyl boronic acid derivative under Chan-Lam coupling conditions can yield the desired product. The final compound must be purified, typically by column chromatography, and its structure and purity confirmed through spectroscopic methods.

Characterization Data:

The identity and purity of synthesized 2-(4-chlorophenyl)-2H-1,2,3-triazole should be rigorously confirmed using a suite of analytical techniques. The expected data is summarized in the table below.

| Analytical Method | Expected Data |

| ¹H NMR | Aromatic protons of the chlorophenyl group and the triazole ring protons in their characteristic chemical shift regions. |

| ¹³C NMR | Distinct signals for each carbon atom in the chlorophenyl and triazole rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=C, and C-N bonds. |

| Elemental Analysis | Percentage composition of C, H, N, and Cl consistent with the molecular formula. |

Preliminary Biological Screening

The initial biological evaluation of 2-(4-chlorophenyl)-2H-1,2,3-triazole should encompass a broad assessment of its potential anticancer and antimicrobial activities.

Anticancer Activity Screening

A primary in vitro screen against a panel of human cancer cell lines is recommended to identify any cytotoxic or anti-proliferative effects. The National Cancer Institute's 60-cell line screen (NCI60) serves as a comprehensive starting point. A more focused initial screen could utilize representative cell lines from major cancer types.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compound, 2-(4-chlorophenyl)-2H-1,2,3-triazole, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these concentrations and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the media is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Table 1: Hypothetical Anticancer Activity Data for 2-(4-chlorophenyl)-2H-1,2,3-triazole

| Cancer Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast | 25.4 |

| A549 | Lung | 42.1 |

| HCT116 | Colon | 18.9 |

| HeLa | Cervical | 33.7 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only.

Antimicrobial Activity Screening

The antimicrobial potential of 2-(4-chlorophenyl)-2H-1,2,3-triazole should be evaluated against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth media. The inoculum is prepared and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: The test compound is dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate with broth medium to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Hypothetical Antimicrobial Activity Data for 2-(4-chlorophenyl)-2H-1,2,3-triazole

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 64 |

| Escherichia coli | Gram-negative Bacteria | >128 |

| Candida albicans | Fungus | 32 |

| Aspergillus niger | Fungus | 64 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only.

Potential Signaling Pathways and Mechanisms of Action

Based on the known biological activities of other triazole derivatives, 2-(4-chlorophenyl)-2H-1,2,3-triazole may exert its effects through various signaling pathways. Two such pathways of interest in oncology are the Indoleamine 2,3-dioxygenase (IDO1) pathway and the Phosphodiesterase 4B (PDE4B) pathway.

Indoleamine 2,3-dioxygenase (IDO1) Pathway

IDO1 is an enzyme that plays a crucial role in immune evasion by tumors. It catabolizes the essential amino acid tryptophan into kynurenine, leading to a tryptophan-depleted microenvironment that suppresses T-cell function and promotes an immunosuppressive milieu. Inhibition of IDO1 is a promising strategy in cancer immunotherapy.

Discovery and Synthesis of Novel Chlorophenyl Triazoles: A Technical Guide for Drug Development Professionals

An in-depth technical guide or whitepaper on the core.

Abstract

The 1,2,4-triazole (B32235) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The incorporation of a chlorophenyl moiety into the triazole ring system has been a particularly fruitful strategy in the discovery of novel compounds with a wide array of biological activities. These derivatives have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel chlorophenyl triazoles, intended for researchers and professionals in the field of drug discovery and development. We present detailed experimental protocols, summarize key quantitative data in structured tables, and visualize complex workflows and pathways to facilitate understanding and further research.

Introduction

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The 1,2,4-triazole isomer, in particular, is a privileged scaffold in drug design due to its metabolic stability, favorable pharmacokinetic properties, and its ability to engage in various biological interactions, including hydrogen bonding.[1] A number of commercially successful drugs, such as the antifungals fluconazole (B54011) and the anticancer agents anastrozole (B1683761) and letrozole, feature the 1,2,4-triazole core.[2]

The introduction of a substituted phenyl ring, specifically a chlorophenyl group, has been shown to modulate the biological activity of these compounds significantly. The chloro-substituent can influence the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its binding affinity to biological targets.[3][4] This has led to the development of chlorophenyl triazole derivatives with potent and selective activities, including anticancer, antibacterial, antifungal, and enzyme inhibitory properties.[3][5][6]

Synthesis of Chlorophenyl Triazoles

The synthesis of chlorophenyl triazole derivatives often involves a multi-step reaction sequence. A common approach begins with a chlorophenyl-substituted benzoic acid, which is converted to an intermediate that can be cyclized to form the triazole ring. Further modifications can be made to the core structure to generate a library of diverse compounds.

A representative synthetic pathway involves the reaction of a substituted benzoic acid with thiocarbohydrazide, followed by treatment with various aldehydes to produce Schiff bases.[7] Another established method is the N-alkylation of a pre-formed 1,2,4-triazole ring with a molecule containing a suitable leaving group.[8]

General Experimental Protocol for Synthesis

The following protocol describes a general method for synthesizing 4-(arylmethyleneamino)-3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives.[6]

-

Synthesis of 4-amino-3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole: A mixture of 4-amino-3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole and a selected aldehyde is prepared in equimolar amounts.

-

Reaction: The mixture is dissolved in a suitable solvent, such as ethanol, and refluxed for a specified period (e.g., 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled, and the resulting precipitate (the Schiff base product) is filtered, washed with cold ethanol, and dried.

-

Reduction (Optional): To obtain the corresponding amine derivatives, the synthesized Schiff bases are reduced using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in methanol.[6]

-

Purification: The final compounds are purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.[6]

Biological Activities and Structure-Activity Relationship (SAR)

Chlorophenyl triazole derivatives have been extensively evaluated for a range of biological activities. The nature and position of substituents on the phenyl rings and the triazole core play a crucial role in determining their potency and selectivity.

Anticancer Activity

Many novel chlorophenyl triazoles have been identified as potent anticancer agents.[1][2] One of the key mechanisms of action is the inhibition of the p53-MDM2 interaction.[2] The p53 protein is a critical tumor suppressor, and its activity is often negated in cancer cells by the over-expression of its negative regulator, MDM2. Compounds that can block this interaction can restore p53 function, leading to apoptosis of cancer cells.

| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6h | 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative | A549 (Lung) | 3.854 | [2] |

| U87 (Glioblastoma) | 4.151 | [2] | ||

| HL60 (Leukemia) | 17.522 | [2] | ||

| 10d | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione derivative with Br and Cl substitutions | MCF-7 (Breast) | 10.2 | [1] |

| HeLa (Cervical) | 9.8 | [1] | ||

| A549 (Lung) | 16.5 | [1] | ||

| 11d | Mannich base derivative | Urease Inhibition | 16.12 ± 1.06 µg/mL | [5][9] |

| 11a | Mannich base derivative | Urease Inhibition | 12.39 ± 0.35 µg/mL | [5][9] |

IC₅₀: The half maximal inhibitory concentration.

Structure-activity relationship (SAR) studies have revealed that the presence of a 4-chlorophenyl group is often crucial for potent activity.[4] Additionally, substitutions on other parts of the molecule, such as different aryl groups at the N-4 position of the triazole ring, can significantly impact cytotoxicity.[1]

Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents.[3] Chlorophenyl triazoles have emerged as promising candidates in this area.[7] They have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][7]

For instance, Schiff bases of 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione with chloro and bromo groups at the C-5 position of an isatin (B1672199) moiety exhibited broad-spectrum antibacterial activity comparable to ciprofloxacin.[3] Another study found that derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were most active against Bacillus subtilis.[4]

| Compound ID | Target Organism | Activity (MIC µg/mL) | Reference |

| 10a/10b | Various Bacteria | 0.125 - 64 | [4] |

| Thione-triazole | B. subtilis, S. aureus, P. vulgaris | 1.56, 1.56, 6.25 | [3] |

| 5m | Microsporum gypseum (Fungus) | Superior to Ketoconazole | [7] |

| 5q | Staphylococcus aureus (Bacteria) | Superior to Streptomycin | [7] |

MIC: Minimum Inhibitory Concentration.

Enzyme Inhibition

Chlorophenyl triazoles have also been investigated as inhibitors of various enzymes, including urease, lipase (B570770), and carbonic anhydrase.[5][10] Urease inhibitors have potential applications in treating infections caused by Helicobacter pylori, while lipase inhibitors are explored for anti-obesity treatments.[5]

A study on 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole identified several compounds with moderate-to-good lipase inhibitory effects.[5] Certain Mannich base derivatives from the same series showed high inhibitory effects against urease.[5][9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and advancement of research findings.

Protocol for In Vitro Anticancer Activity (MTT Assay)

The cytotoxic activity of synthesized compounds is commonly assessed using the 3-(4,5-dimethylthiazol-yl)-2,5-diphenyl-tetrazolium bromide (MTT) assay.[1]

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

-

Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions. The cells are then treated with various concentrations of the compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in DMSO.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Protocol for Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using methods like the broth microdilution assay.[3]

-

Preparation of Inoculum: Bacterial or fungal strains are grown in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).

-

Compound Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin, ketoconazole) is also tested as a reference.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The chlorophenyl triazole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Research has consistently demonstrated that compounds incorporating this structural motif possess potent anticancer, antimicrobial, and enzyme-inhibitory activities. The synthetic accessibility of these molecules allows for the creation of large, diverse libraries, which, when combined with robust biological screening and SAR studies, can lead to the identification of lead compounds with optimized efficacy and safety profiles. Future research should continue to explore novel substitutions on the chlorophenyl triazole core, investigate their mechanisms of action in greater detail, and advance the most promising candidates into preclinical and clinical development.

References

- 1. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of some new 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol with anti-lipase and anti-urease activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. raco.cat [raco.cat]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Theoretical Exploration of 2-(4-chlorophenyl)-2H-1,2,3-triazole: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical studies on 2-(4-chlorophenyl)-2H-1,2,3-triazole and its derivatives. The 1,2,3-triazole scaffold is a significant building block in medicinal chemistry, forming the core of many compounds with promising therapeutic activities.[1] Theoretical and computational chemistry offer powerful tools to understand the molecular properties, reactivity, and potential biological interactions of such compounds, thereby accelerating drug discovery and development.

This document outlines the key computational methodologies, presents exemplary quantitative data derived from studies on closely related analogs, and visualizes essential workflows and conceptual relationships to provide a comprehensive resource for researchers in the field.

Molecular Structure and Properties: A Quantum Chemical Approach

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of 2-(4-chlorophenyl)-2H-1,2,3-triazole. Density Functional Theory (DFT) is a widely used method for these investigations, offering a balance between accuracy and computational cost.

A study on a closely related derivative, 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, utilized DFT and Møller-Plesset (MP2) methods to characterize its molecular structure.[1] These calculations reveal that the triazole ring system is nearly planar, with the chlorophenyl group slightly out of plane.[1]

Geometrical Parameters

The optimized molecular geometry provides crucial information on bond lengths, bond angles, and dihedral angles. While specific data for the parent compound 2-(4-chlorophenyl)-2H-1,2,3-triazole is not available in the searched literature, Table 1 presents theoretical values for a similar derivative, calculated at the MP2/6-31G(d,p) level, to serve as a representative example.[1]

Table 1: Selected Calculated Geometrical Parameters for a 2-(4-chlorophenyl)-2H-1,2,3-triazole Derivative[1]

| Parameter | Bond/Atoms | Value |